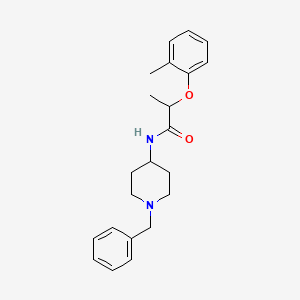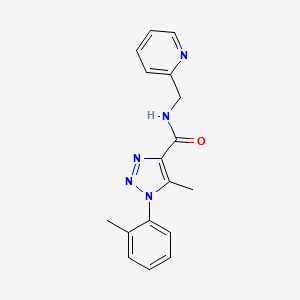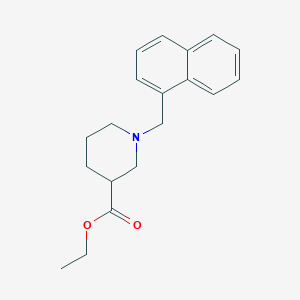![molecular formula C15H14F3NO B5122583 (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine, also known as MTB, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been found to bind to the sigma-2 receptor with high affinity, leading to a modulation of its activity. This receptor is involved in various physiological processes including cell proliferation, apoptosis, and stress response. By modulating the activity of this receptor, (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in certain cancer cell lines, suggesting a potential application in cancer treatment. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a high affinity for the sigma-2 receptor, making it a useful tool for studying the activity of this receptor. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its potential applications in various fields. Additionally, more research could be done on its potential applications in cancer treatment, as well as its neuroprotective effects in animal models of neurodegenerative diseases. Finally, it may be useful to explore the potential for developing (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine derivatives with improved efficacy and selectivity for the sigma-2 receptor.
Métodos De Síntesis
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine can be synthesized through a multi-step process involving the reaction of 2-methoxyaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through crystallization to obtain pure (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine.
Aplicaciones Científicas De Investigación
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various physiological processes including cell proliferation, apoptosis, and stress response. (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been shown to modulate the activity of this receptor, which may have implications for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-9-5-4-8-13(14)19-10-11-6-2-3-7-12(11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVNRHKYACZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)



![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)


![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)